![molecular formula C13H14ClF6N B12348803 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

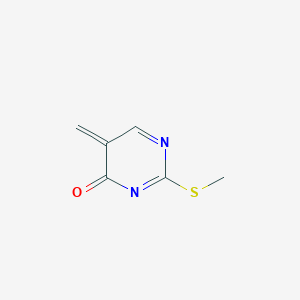

2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[3,5-Bis(trifluormethyl)phenyl]piperidinhydrochlorid beinhaltet typischerweise die Reaktion von 3,5-Bis(trifluormethyl)benzylchlorid mit Piperidin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumcarbonat die nucleophile Substitutionsreaktion erleichtert. Das Produkt wird dann gereinigt und durch Behandlung mit Salzsäure in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Zusätzlich können industrielle Verfahren fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie einbeziehen, um die hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[3,5-Bis(trifluormethyl)phenyl]piperidinhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu liefern.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Alkylhalogenide, Säurechloride und Sulfonylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkohole, Amine.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

2-[3,5-Bis(trifluormethyl)phenyl]piperidinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Therapeutikum untersucht aufgrund seiner einzigartigen strukturellen Merkmale und pharmakologischen Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-[3,5-Bis(trifluormethyl)phenyl]piperidinhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, oder mit Rezeptoren interagieren, um zelluläre Signalwege zu verändern .

Wirkmechanismus

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Bis(trifluormethyl)phenylisocyanat: Wird bei der Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten verwendet.

5,5′-Bis(trifluormethyl)-2,2′-Bipyridin: Bekannt für seine katalytischen Eigenschaften in organischen Reaktionen.

(S)-α,α-Bis(3,5-bis(trifluormethyl)phenyl)-2-Pyrrolidinmethanol: Wird in der asymmetrischen Synthese und Katalyse verwendet.

Einzigartigkeit

2-[3,5-Bis(trifluormethyl)phenyl]piperidinhydrochlorid ist aufgrund seines spezifischen Substitutionsschemas am Piperidinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Trifluormethylgruppen erhöhen seine Lipophilie und metabolische Stabilität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C13H14ClF6N |

|---|---|

Molekulargewicht |

333.70 g/mol |

IUPAC-Name |

2-[3,5-bis(trifluoromethyl)phenyl]piperidine;hydrochloride |

InChI |

InChI=1S/C13H13F6N.ClH/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19;/h5-7,11,20H,1-4H2;1H |

InChI-Schlüssel |

HOBGHZJOUAKKPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)